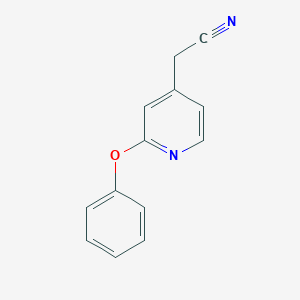
2-(2-Phenoxypyridin-4-yl)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(2-Phenoxypyridin-4-yl)acetonitrile typically involves the reaction of 4-chloropyridine hydrochloride with phenol under specific conditions . One method involves preparing ethyl 2-cyano-2-(pyridine-4-yl) acetic ester from 4-chloropyridine hydrochloride through a decarboxylation reaction. The reaction is carried out in dimethyl sulfoxide with lithium chloride as a catalyst at temperatures ranging from 100 to 160°C for 90 to 180 minutes . The resulting product is then purified to obtain this compound.
Chemical Reactions Analysis
2-(2-Phenoxypyridin-4-yl)acetonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding carboxylic acids, while reduction can yield amines .
Scientific Research Applications
2-(2-Phenoxypyridin-4-yl)acetonitrile has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various organic compounds. In biology, it has been studied for its potential therapeutic properties, including its role as an inhibitor of certain enzymes. In medicine, it is being explored for its potential use in the treatment of diseases such as cancer and neurodegenerative disorders. Additionally, this compound has applications in the industry, particularly in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Phenoxypyridin-4-yl)acetonitrile involves its interaction with specific molecular targets and pathways . It is known to inhibit certain enzymes, which can lead to the modulation of various biological processes . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-(2-Phenoxypyridin-4-yl)acetonitrile can be compared with other similar compounds, such as 2-(2-Phenoxypyridin-3-yl)acetonitrile and 2-(2-Phenoxypyridin-5-yl)acetonitrile . These compounds share similar chemical structures but differ in the position of the phenoxy group on the pyridine ring . The unique positioning of the phenoxy group in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
2-(2-phenoxypyridin-4-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-6-11-7-9-15-13(10-11)16-12-4-2-1-3-5-12/h1-5,7,9-10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENFOSTZOPFAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=CC(=C2)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
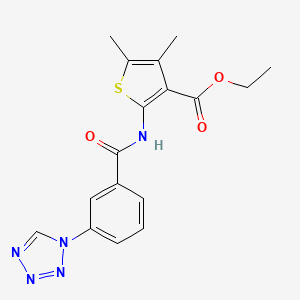
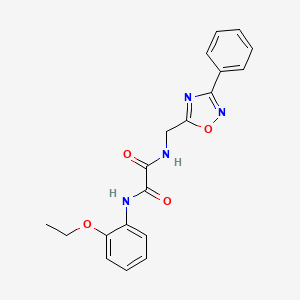
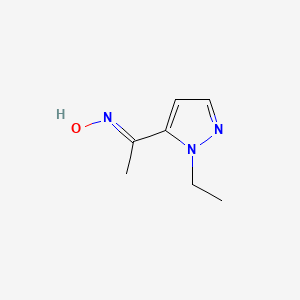

![5-[(3-Chlorophenyl)amino]-N-(4-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/new.no-structure.jpg)
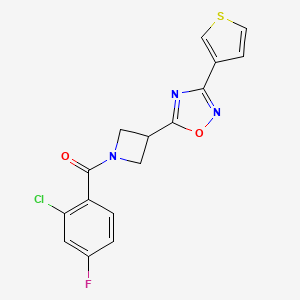
![3-({[(1-cyanocyclopentyl)carbamoyl]methyl}amino)-N-(2,2,2-trifluoroethyl)benzamide](/img/structure/B2355343.png)
![N-[(6-Phenyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)methyl]but-2-ynamide](/img/structure/B2355344.png)
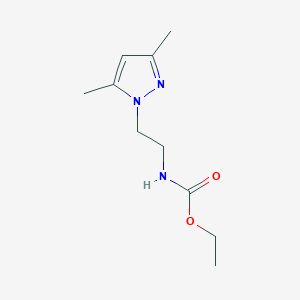
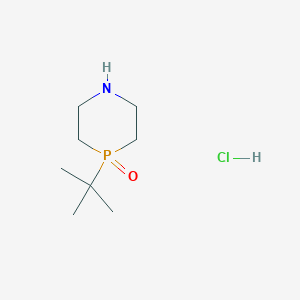
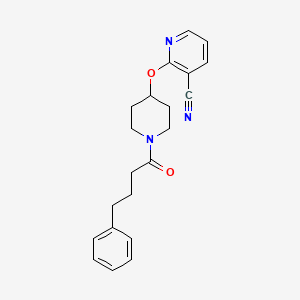
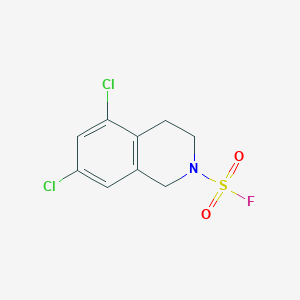

![2-({5-[(2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2355356.png)
